(5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one
Description
(5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring
Properties
CAS No. |
185220-55-7 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3R)-3,5-dimethoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O4/c1-9-5-3-6(10-2)7(8)11-4-5/h3,5H,4H2,1-2H3/t5-/m1/s1 |
InChI Key |
KHYAJAKBYGWSNE-RXMQYKEDSA-N |
Isomeric SMILES |
CO[C@H]1COC(=O)C(=C1)OC |
Canonical SMILES |
COC1COC(=O)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of methoxy-substituted precursors and acid catalysts to facilitate the cyclization process. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
(5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R)-3,5-Dimethoxy-5,6-dihydro-2H-pyran-2-one include other pyran derivatives with different substituents. Examples include:
- 3,5-Dimethoxy-2H-pyran-2-one
- 5,6-Dihydro-2H-pyran-2-one derivatives with various alkyl or aryl groups
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
